

# Avidin in Drug Delivery Systems: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | Avidin   |           |  |  |
| Cat. No.:            | B1170675 | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The remarkably high affinity and specificity of the **avidin**-biotin interaction (dissociation constant,  $Kd \approx 10^{-15}$  M) have established it as a cornerstone in various bioconjugation technologies, including the development of advanced drug delivery systems.[1] **Avidin**, a tetrameric glycoprotein found in egg white, and its bacterial analogue, strept**avidin**, can bind up to four molecules of biotin, a water-soluble B vitamin. This robust and stable non-covalent interaction allows for the versatile and efficient assembly of drug carriers, targeting moieties, and therapeutic payloads.[2]

This document provides detailed application notes and experimental protocols for utilizing **avidin** in the design and evaluation of drug delivery systems. It is intended to guide researchers in the synthesis, characterization, and in vitro/in vivo assessment of **avidin**-based therapeutic platforms.

# **Core Applications of Avidin in Drug Delivery**

The **avidin**-biotin system offers several strategic advantages in drug delivery, primarily centered around modularity, targeted delivery, and pre-targeting strategies.

• Nanoparticle Functionalization: **Avidin** can be conjugated to the surface of various nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles) to facilitate the



attachment of biotinylated targeting ligands (e.g., antibodies, peptides) or drugs. This modular approach allows for the straightforward customization of nanoparticles for specific applications.[1]

- Targeted Drug Delivery: By conjugating avidin to a targeting moiety that recognizes specific
  cell surface receptors (e.g., transferrin receptor, folate receptor), biotinylated drugs or drugloaded nanoparticles can be directed to diseased cells, thereby enhancing therapeutic
  efficacy and reducing off-target side effects.[3]
- Pre-targeting Strategies: In this multi-step approach, a biotinylated antibody is first
  administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently,
  avidin or streptavidin is introduced, which binds to the biotinylated antibody. Finally, a
  biotinylated therapeutic agent (e.g., a radiolabeled molecule or a cytotoxic drug) is
  administered and rapidly captured by the localized avidin, leading to a high concentration of
  the therapeutic at the target site while minimizing systemic exposure.[4]
- Gene Delivery: The avidin-biotin system can be employed to assemble complexes for the
  delivery of nucleic acids like siRNA. For instance, biotinylated siRNA and a biotinylated
  targeting ligand can be anchored to an avidin scaffold to create a targeted gene silencing
  nano-construct.[5]

# **Quantitative Data Summary**

The following tables summarize key quantitative data from various studies on **avidin**-based drug delivery systems. This data provides a comparative overview of drug loading, encapsulation efficiency, and therapeutic efficacy.

Table 1: Drug Loading and Encapsulation Efficiency of Avidin-Based Nanoparticles



| Nanoparticle<br>Type                           | Drug                                    | Drug Loading<br>Content (DLC)<br>(%) | Encapsulation<br>Efficiency (EE)<br>(%) | Reference |
|------------------------------------------------|-----------------------------------------|--------------------------------------|-----------------------------------------|-----------|
| Multi-arm Avidin-<br>Dexamethasone             | Dexamethasone                           | 15.7 ± 1.0                           | -                                       | [6]       |
| Biotinylated PLA-<br>PEG<br>Nanoparticles      | Paclitaxel                              | ~10                                  | ~85                                     | [7]       |
| Avidin-coated Gelatin Nanoparticles            | Biotinylated<br>Peptide Nucleic<br>Acid | Not specified                        | High coupling efficiency                | [8]       |
| Biotin Receptor-<br>Targeting<br>Nanoparticles | Doxorubicin &<br>Quercetin              | > 3.5                                | > 80                                    | [9]       |

Table 2: In Vitro Gene Silencing Efficiency of Avidin-Based siRNA Delivery Systems

| Avidin<br>Analogue | Target Gene | Cell Line | Silencing<br>Efficiency<br>(%) | Time Point<br>(hours) | Reference |
|--------------------|-------------|-----------|--------------------------------|-----------------------|-----------|
| Avidin             | PCBP2       | HSC-T6    | < 60                           | 24                    | [5]       |
| Neutravidin        | PCBP2       | HSC-T6    | ~81                            | 24                    | [5]       |
| Streptavidin       | PCBP2       | HSC-T6    | ~65                            | 24                    | [5]       |

Table 3: In Vivo Therapeutic Efficacy of Avidin-Based Drug Delivery Systems



| Delivery<br>System                                               | Drug        | Cancer<br>Model                                        | Efficacy<br>Measureme<br>nt   | Result                                                  | Reference |
|------------------------------------------------------------------|-------------|--------------------------------------------------------|-------------------------------|---------------------------------------------------------|-----------|
| AvidinOX with biotinylated Cetuximab                             | Cetuximab   | Head and Neck Squamous Cell Carcinoma (FaDu xenograft) | Tumor<br>Growth<br>Inhibition | Significant<br>inhibition with<br>low-dose<br>bCet      | [6]       |
| Avidin-fusion protein with biotinylated paclitaxel nanoparticles | Paclitaxel  | Rat Glioma<br>(BDIX model)                             | Tumor<br>Growth               | Not specified,<br>but showed<br>therapeutic<br>efficacy | [10]      |
| LyP-1 targeted Abraxane (paclitaxel- albumin nanoparticle)       | Paclitaxel  | Human<br>Cancer<br>Xenograft<br>(MDA-MB-<br>435)       | Tumor<br>Growth<br>Inhibition | Statistically significant inhibition vs. untargeted     | [11]      |
| Doxorubicin-<br>loaded DNA-<br>AuNP                              | Doxorubicin | Ovarian<br>Cancer (SK-<br>OV-3<br>xenograft)           | Tumor<br>Growth<br>Inhibition | ~2.5 times higher than free Doxorubicin                 | [12]      |

# **Experimental Protocols**

This section provides detailed methodologies for key experiments involved in the development and evaluation of **avidin**-based drug delivery systems.

# Protocol 1: Quantification of Biotinylation using the HABA Assay



The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method used to determine the degree of biotinylation of a protein or other molecule. The assay is based on the displacement of HABA from the **avidin**-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.[13]

#### Materials:

- Avidin solution (e.g., 1 mg/mL in PBS)
- HABA solution (e.g., 10 mM in 0.01 M NaOH)
- Biotinylated sample (protein, nanoparticle, etc.)
- Phosphate Buffered Saline (PBS), pH 7.4
- Spectrophotometer or microplate reader capable of reading absorbance at 500 nm
- · Cuvettes or 96-well microplate

- Preparation of HABA/Avidin Solution:
  - Mix the HABA solution and avidin solution in a suitable buffer (e.g., PBS) to achieve a
    final concentration that gives an initial absorbance at 500 nm between 0.8 and 1.2. A
    common starting point is a 4:1 molar ratio of HABA to avidin.
- Measurement:
  - Cuvette Method:
    - 1. Add 900  $\mu$ L of the HABA/**Avidin** solution to a cuvette and measure the absorbance at 500 nm (A<sub>500</sub> initial).
    - 2. Add 100  $\mu$ L of the biotinylated sample to the cuvette, mix gently, and incubate for 2 minutes.
    - 3. Measure the final absorbance at 500 nm (A<sub>500</sub> final).



- Microplate Method:
  - 1. Add 180  $\mu$ L of the HABA/**Avidin** solution to a well of a 96-well plate.
  - 2. Add 20 µL of the biotinylated sample to the well, mix gently, and incubate for 2 minutes.
  - 3. Measure the absorbance at 500 nm.
- · Calculation of Biotin Concentration:
  - The change in absorbance ( $\Delta A_{500}$ ) is proportional to the amount of biotin in the sample.
  - The concentration of biotin can be calculated using the Beer-Lambert law, with the molar extinction coefficient of the HABA-avidin complex at 500 nm being approximately 34,000 M<sup>-1</sup>cm<sup>-1</sup>.
  - Moles of biotin =  $\Delta A_{500}$  / (34,000 M<sup>-1</sup>cm<sup>-1</sup> \* path length (cm)) \* dilution factor.
- Determination of Biotin-to-Protein Molar Ratio:
  - Divide the moles of biotin by the moles of protein in the sample to obtain the molar ratio.

# **Protocol 2: Preparation of Avidin-Coated Nanoparticles**

This protocol describes a general method for conjugating **avidin** to the surface of pre-formed nanoparticles using EDC/NHS chemistry to activate carboxyl groups on the nanoparticle surface for reaction with amine groups on **avidin**.

### Materials:

- Carboxyl-functionalized nanoparticles (e.g., PLGA, silica, or gold nanoparticles)
- Avidin
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Activation Buffer: MES buffer (0.1 M, pH 6.0)



- Coupling Buffer: PBS (pH 7.4)
- Quenching Buffer: Glycine or Tris buffer (100 mM, pH 7.4)
- Centrifuge and appropriate centrifuge tubes

- Nanoparticle Activation:
  - Resuspend the carboxyl-functionalized nanoparticles in Activation Buffer.
  - 2. Add EDC and NHS to the nanoparticle suspension. A typical molar ratio is a 10-fold excess of EDC and NHS relative to the carboxyl groups on the nanoparticles.
  - 3. Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
  - 4. Centrifuge the nanoparticles to remove excess EDC and NHS, and resuspend the activated nanoparticles in cold Coupling Buffer.
- Avidin Conjugation:
  - Immediately add the avidin solution to the activated nanoparticle suspension. The molar ratio of avidin to nanoparticles should be optimized for the specific application.
  - 2. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching and Washing:
  - 1. Add Quenching Buffer to the reaction mixture to quench any unreacted NHS-esters. Incubate for 30 minutes at room temperature.
  - 2. Centrifuge the **avidin**-coated nanoparticles and wash them three times with PBS to remove unconjugated **avidin** and other reagents.
- Storage:



Resuspend the final avidin-coated nanoparticles in a suitable storage buffer (e.g., PBS with a preservative like sodium azide) and store at 4°C.

# **Protocol 3: In Vitro Drug Release Assay**

This protocol outlines a dialysis-based method to evaluate the in vitro release kinetics of a drug from **avidin**-based nanoparticles.

#### Materials:

- Drug-loaded avidin-nanoparticles
- Release Buffer (e.g., PBS at pH 7.4 and an acidic buffer like acetate buffer at pH 5.5 to simulate endosomal conditions)
- Dialysis membrane with a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.
- Shaking incubator or water bath
- Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

- Assay Setup:
  - Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag.
  - 2. Seal the dialysis bag and immerse it in a known volume of Release Buffer in a container.
  - 3. Place the container in a shaking incubator set at 37°C.
- Sampling:
  - 1. At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the Release Buffer from the container.



- 2. Replenish the container with an equal volume of fresh, pre-warmed Release Buffer to maintain sink conditions.
- · Drug Quantification:
  - 1. Analyze the concentration of the drug in the collected aliquots using a validated analytical method.
- Data Analysis:
  - 1. Calculate the cumulative amount of drug released at each time point.
  - 2. Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

# Protocol 4: In Vitro Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. This protocol can be used to evaluate the cytotoxicity of **avidin**-drug conjugates.

### Materials:

- · Target cell line
- Complete cell culture medium
- Avidin-drug conjugate and free drug (as a control)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well cell culture plates
- Microplate reader capable of reading absorbance at 570 nm



### · Cell Seeding:

 Seed the target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

#### Treatment:

- 1. Prepare serial dilutions of the **avidin**-drug conjugate and the free drug in complete cell culture medium.
- 2. Remove the old medium from the cells and add the drug-containing medium to the respective wells. Include untreated cells as a negative control.
- 3. Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
- MTT Addition and Incubation:
  - 1. After the incubation period, add 20  $\mu$ L of the MTT solution to each well.
  - 2. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
- Solubilization and Measurement:
  - 1. Remove the medium and add 100  $\mu L$  of the Solubilization solution to each well to dissolve the formazan crystals.
  - 2. Read the absorbance at 570 nm using a microplate reader.
- Data Analysis:
  - Calculate the percentage of cell viability for each treatment group relative to the untreated control.
  - 2. Plot the percentage of cell viability versus drug concentration and determine the IC₅₀ (the concentration of drug that inhibits 50% of cell growth).

# **Visualization of Pathways and Workflows**



# Cellular Uptake and Intracellular Trafficking of Avidin-Drug Conjugates

The primary mechanism for the cellular uptake of **avidin**-based drug delivery systems is endocytosis.[14] The specific endocytic pathway can be influenced by the size, shape, and surface chemistry of the nanoparticle, as well as the targeting ligand used. Common pathways include clathrin-mediated endocytosis and caveolin-mediated endocytosis.



Click to download full resolution via product page

**Caption:** Cellular uptake and intracellular trafficking of **avidin**-drug conjugates.

# Experimental Workflow for Evaluating Avidin-Based Drug Delivery Systems

The following diagram illustrates a typical experimental workflow for the development and preclinical evaluation of an **avidin**-based drug delivery system.





Click to download full resolution via product page

Caption: Experimental workflow for avidin-based drug delivery systems.



## Conclusion

The **avidin**-biotin system provides a powerful and versatile platform for the development of innovative drug delivery systems. Its high affinity, specificity, and modular nature enable the construction of sophisticated carriers for targeted therapy and controlled release. The protocols and data presented in these application notes offer a comprehensive guide for researchers to design, synthesize, and evaluate novel **avidin**-based therapeutics for a wide range of diseases. Careful optimization of each step, from biotinylation to in vivo testing, is crucial for the successful translation of these promising delivery systems from the laboratory to clinical applications.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis PMC [pmc.ncbi.nlm.nih.gov]
- 2. The principles and applications of avidin-based nanoparticles in drug delivery and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Avidin-biotin technology in targeted therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Avidin-biotin system for delivery of diagnostic agents PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of avidin, neutravidin, and streptavidin as nanocarriers for efficient siRNA Delivery PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Three-step tumor targeting of paclitaxel using biotinylated PLA-PEG nanoparticles and avidin-biotin technology: Formulation development and in vitro anticancer activity PMID: 18555675 | MCE [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine -PMC [pmc.ncbi.nlm.nih.gov]



- 10. Avidin fusion protein-expressing lentiviral vector for targeted drug delivery PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting of albumin-embedded paclitaxel nanoparticles to tumors PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tissue distribution of avidin and streptavidin injected to mice. Effect of avidin carbohydrate, streptavidin truncation and exogenous biotin PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intracellular trafficking of new anticancer therapeutics: antibody—drug conjugates PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Avidin in Drug Delivery Systems: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1170675#avidin-applications-in-drug-delivery-systems]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.